N-(3-chlorophenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-chlorophenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a sulfur-linked acetamide derivative featuring a thieno[2,3-d]pyrimidinone core. This heterocyclic scaffold is notable for its fused thiophene and pyrimidinone rings, substituted with methyl groups at positions 3 and 6, and a sulfanylacetamide side chain terminating in a 3-chlorophenyl group. The 3-chlorophenyl moiety may enhance lipophilicity and influence receptor binding, while the thienopyrimidinone core provides rigidity and electronic diversity for intermolecular interactions .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S2/c1-9-6-12-14(24-9)19-16(20(2)15(12)22)23-8-13(21)18-11-5-3-4-10(17)7-11/h3-7H,8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPPLXKFQCCXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-chlorophenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core with a sulfanyl group and a chlorophenyl acetamide moiety. The structural formula can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C17H17ClN3O3S2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thieno[2,3-d]pyrimidine Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfanyl Group: The thieno[2,3-d]pyrimidine intermediate reacts with thiol reagents.
- Amide Coupling Reaction: The final step involves attaching the chlorophenyl acetamide moiety using standard peptide coupling reagents like EDCI or DCC.
The industrial production may utilize continuous flow reactors to enhance efficiency and scalability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act by:
- Inhibiting Enzymes: The compound can bind to the active sites of enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Modulating Receptor Activity: It may interact with receptors to alter signaling pathways relevant to various biological processes .
Case Studies and Research Findings
Recent studies have highlighted various biological activities associated with thieno[2,3-d]pyrimidine derivatives:
-
Anticancer Activity:
- A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit tumor cell activity. Notably, certain derivatives demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231) with IC50 values as low as 27.6 μM .
- In another study, compounds derived from this class exhibited selective cytotoxicity against non-small cell lung cancer cells with inhibition rates ranging from 43% to 87% .
- Antioxidant Properties:
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycle Variations
The compound is compared to derivatives with modifications in (a) the heterocyclic core, (b) chloro-substituent positions, and (c) side-chain functionalities. Key examples include:
Research Findings and Implications
Substituent Effects: 3-Chlorophenyl vs. 4-Chlorophenyl: The 3-chloro position may reduce steric clashes in protein binding pockets compared to the 4-position, as inferred from crystallographic studies . Methyl vs. Amino Groups: Methyl substituents (e.g., 3,6-dimethyl in the target) increase hydrophobicity, whereas amino groups () enhance hydrogen-bonding capacity .
Synthetic Feasibility: Higher yields (e.g., 85% in ) are achieved with electron-deficient heterocycles (e.g., cyanopyridines), whereas thienopyrimidinones require optimized conditions due to steric and electronic challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
